An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride
An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride, a versatile building block in modern medicinal chemistry. As a constrained bicyclic amine, this scaffold offers unique three-dimensional features that are increasingly sought after in the design of novel therapeutics.
Core Chemical and Physical Properties
3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride is a saturated heterocyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. The presence of the amine group and its formation as a hydrochloride salt significantly influence its chemical behavior and physical properties. The rigid bicyclic structure imparts conformational constraint, a desirable property in drug design for optimizing binding to biological targets.
The compound exists as multiple stereoisomers, with the specific spatial arrangement of the amine group relative to the bicyclic system being a key structural feature. The most commonly referenced isomers include the trans-(1R,5S,6r) and various cis configurations. It is crucial for researchers to identify the specific stereoisomer being used, as this can have a profound impact on biological activity.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][2][3] |
| CAS Numbers | 693248-55-4 (unspecified stereochemistry)[4][5]; 1048962-49-7 (trans-(1R,5S,6r))[1][6]; 1285720-68-4 (meso-(1R,5S,6s))[7] | |
| Appearance | White to off-white solid | [8] |
| Solubility | Data not widely available; expected to be soluble in water and polar protic solvents. | [9] |
| Melting Point | Data not consistently available in public literature. | |
| Storage | 2-8°C, protect from light. | [8][10] |
Synthesis and Mechanistic Considerations
The synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine and its derivatives is a topic of significant interest, leveraging principles of stereoselective cyclopropanation and functional group manipulation. While a definitive, publicly available, peer-reviewed synthesis for the hydrochloride salt is not readily found, examination of related patent literature and academic publications on the core scaffold provides a logical and well-supported synthetic pathway.
A common strategy involves the construction of the 3-oxabicyclo[3.1.0]hexane core, followed by the introduction of the amine functionality. One plausible approach, synthesized from available literature, begins with the cyclopropanation of a suitable dihydrofuran derivative. The resulting bicyclic intermediate can then be functionalized at the C6 position.
For instance, a synthetic route could begin with the formation of a 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivative. This carboxylic acid can then be converted to the corresponding amine via a Curtius rearrangement. This method is known to proceed with retention of configuration, which is critical for controlling the stereochemistry of the final product.[11]
Experimental Workflow: Conceptual Synthesis via Curtius Rearrangement
Caption: Conceptual workflow for the synthesis of 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride.
The choice of cyclopropanation agent and reaction conditions is paramount in establishing the initial stereochemistry of the bicyclic system. Subsequent steps, such as the Curtius rearrangement, are chosen to preserve this stereochemical integrity. The final step involves treating the free amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Spectroscopic and Analytical Characterization
For a researcher synthesizing or using this compound, rigorous analytical characterization is essential to confirm its identity, purity, and stereochemistry. While a comprehensive public database of spectra is not available, the expected spectroscopic features can be predicted based on the known structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Complex multiplets in the aliphatic region (1-4 ppm) corresponding to the protons of the bicyclic core. - A distinct signal for the proton at the C6 position, with coupling constants indicative of its stereochemical relationship to the adjacent bridgehead protons. - Broad signals corresponding to the amine protons, which may exchange with D₂O. |
| ¹³C NMR | - Signals in the aliphatic region corresponding to the five carbons of the bicyclic system. The carbons of the cyclopropane ring will appear at relatively high field. |
| IR Spectroscopy | - N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹). - C-H stretching vibrations for the aliphatic core (around 2850-3000 cm⁻¹). - C-O stretching for the ether linkage (around 1050-1150 cm⁻¹). |
| Mass Spectrometry | - The free base (C₅H₉NO) has a monoisotopic mass of approximately 99.07 Da.[12] - In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 100.08.[12] |
It is imperative for researchers to acquire and interpret their own analytical data to validate the structure of the specific batch of material being used in their experiments.
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxabicyclo[3.1.0]hexane scaffold is a valuable building block in the design of novel therapeutic agents due to its rigid, three-dimensional structure. This conformational constraint can lead to improved binding affinity and selectivity for biological targets, as well as favorable pharmacokinetic properties.
One of the most prominent applications of 3-oxabicyclo[3.1.0]hexan-6-amine derivatives is in the development of novel antibiotics. Specifically, this scaffold has been incorporated into the structure of oxazolidinone antibiotics, a class of drugs effective against multi-drug resistant Gram-positive bacteria.[13] The unique geometry of the bicyclic amine can be used to probe the binding pocket of the bacterial ribosome, leading to potent inhibition of protein synthesis.
Furthermore, the 3-oxabicyclo[3.1.0]hexane framework has been utilized in the synthesis of conformationally locked nucleoside analogues for antiviral research.[11][14] By replacing the furanose ring of a natural nucleoside with this rigid scaffold, researchers can lock the molecule into a specific conformation, which can enhance its activity against viral enzymes like polymerases and reverse transcriptases.
The use of this scaffold has also been explored in the development of inhibitors for enzymes such as dual leucine zipper kinase (DLK), which are targets for neurodegenerative diseases.[15]
Diagram: Role as a Bioisosteric Scaffold
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